![molecular formula C11H14FN B3093653 N-[(4-fluorophenyl)methyl]cyclobutanamine CAS No. 1247056-45-6](/img/structure/B3093653.png)
N-[(4-fluorophenyl)methyl]cyclobutanamine
Overview
Description
“N-[(4-fluorophenyl)methyl]cyclobutanamine” is a chemical compound with the molecular weight of 193.26 . It is also known by its IUPAC name, N-(4-fluoro-2-methylbenzyl)cyclobutanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16FN/c1-9-7-11(13)6-5-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 193.26 . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) serves as a fluorophoric platform for developing chemosensors capable of detecting various analytes, including metal ions and neutral molecules. These chemosensors show high selectivity and sensitivity, highlighting the potential for similar compounds to serve in detection and sensing applications across scientific research (Roy, 2021).
Cyclobutane-Containing Alkaloids
Research on cyclobutane-containing alkaloids, derived from terrestrial and marine species, has identified over 60 biologically active compounds. These compounds exhibit antimicrobial, antibacterial, antitumor, and other activities, suggesting potential leads for drug discovery and a wide range of scientific applications (Sergeiko et al., 2008).
Photodynamic Therapy Applications
Photodynamic therapy (PDT) leverages photosensitizing drugs activated by light to target diseased cells, particularly in dermatology for treating neoplastic, inflammatory, and infectious conditions. The development of topical photosensitizers, such as 5-aminolevulinic acid, showcases the role of advanced compounds in medical treatments with high efficacy and cosmetic outcomes (Lee & Baron, 2011).
Cyclodextrin Applications
Cyclodextrins, cyclic oligosaccharides, form host-guest inclusion complexes, extending their applications in pharmaceuticals, cosmetics, food, and textiles. Their ability to alter physical and chemical properties of guest molecules underscores their commercial interest and potential to solve scientific challenges (Sharma & Baldi, 2016).
Safety and Hazards
The safety information available indicates that “N-[(4-fluorophenyl)methyl]cyclobutanamine” is potentially dangerous. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or in contact with skin, and can cause serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUOYCLAZLGCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



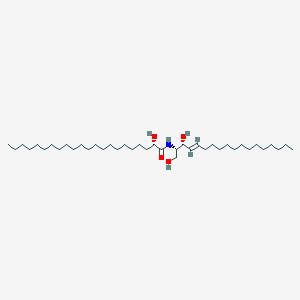
![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)
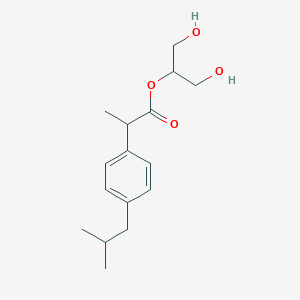
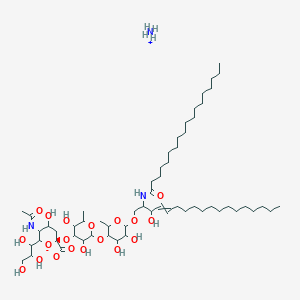

![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)
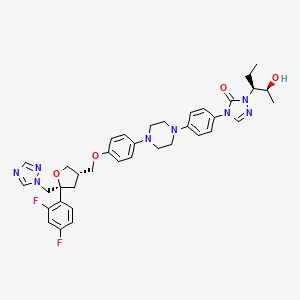
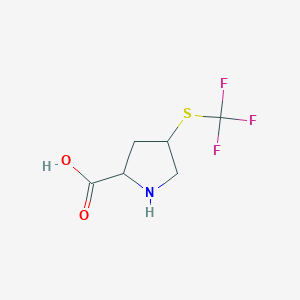
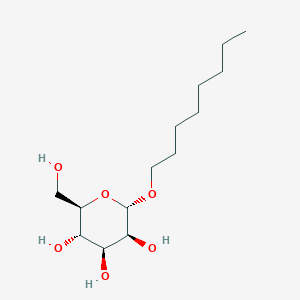
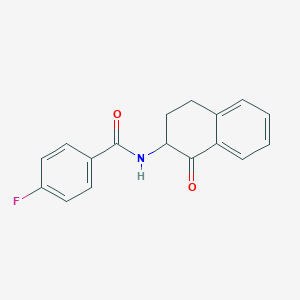
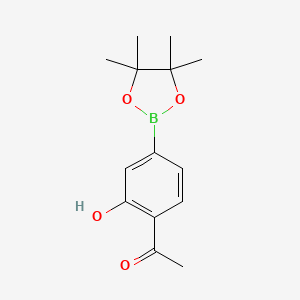
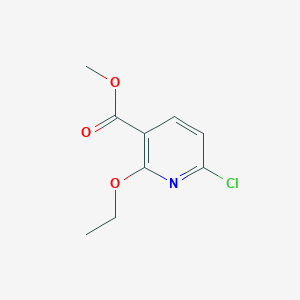
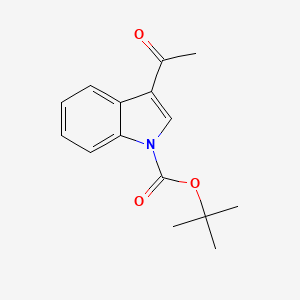
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3093645.png)